Enhanced SN2 Alkylation Rates of 2-(Bromomethyl)-6-methoxypyridine Compared to 2-(Bromomethyl)pyridine
2-(Bromomethyl)-6-methoxypyridine demonstrates significantly accelerated alkylation rates relative to the unsubstituted analog, 2-(bromomethyl)pyridine, due to electronic effects conferred by the 6-methoxy group .
| Evidence Dimension | Reaction Rate (Relative Alkylation Rate) |
|---|---|
| Target Compound Data | >100-fold faster |
| Comparator Or Baseline | 2-(Bromomethyl)pyridine (Reaction without catalyst, baseline rate) |
| Quantified Difference | >100x rate increase |
| Conditions | Catalytic dimerization of acetophenone and benzaldehyde (Specific reaction conditions not fully detailed in source) |
Why This Matters
Faster reaction kinetics translate to shorter reaction times and higher throughput in synthetic workflows, which is a critical factor for process chemists selecting an alkylating agent.
